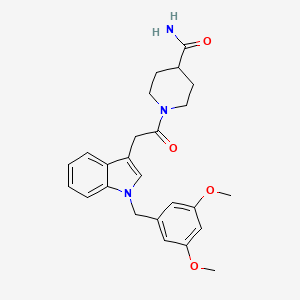
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic applications. It is a derivative of the indole alkaloid family and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules such as the MAPK/ERK and PI3K/Akt pathways. It has also been found to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
For 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide include further studies to elucidate its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine its safety and potential side effects. Further research is also needed to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of 1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 3,5-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reacted with indole-3-acetic acid in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-31-20-11-17(12-21(14-20)32-2)15-28-16-19(22-5-3-4-6-23(22)28)13-24(29)27-9-7-18(8-10-27)25(26)30/h3-6,11-12,14,16,18H,7-10,13,15H2,1-2H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKSYBEYOJTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
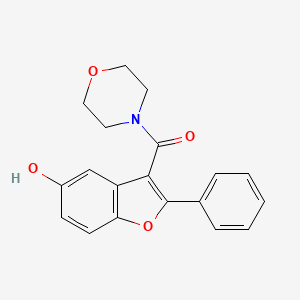
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)


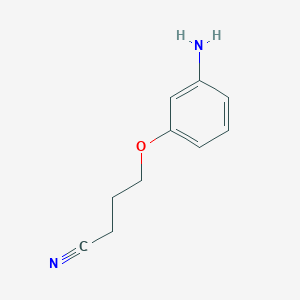

![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
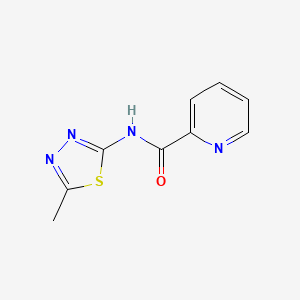
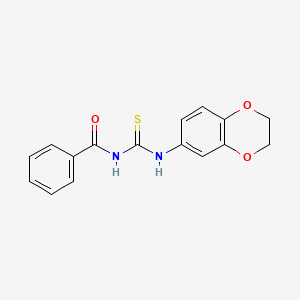
![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)